7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Regioisomerism Tautomerism NMR spectroscopy

7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324581-19-3) is a partially saturated, bicyclic heterocycle within the [1,2,4]triazolo[1,5-a]pyrimidine class, bearing a 4-chlorophenyl substituent at position 7 and a 4-methylphenyl (p-tolyl) substituent at position 5 on a 3,7-dihydro scaffold. Its molecular formula is C₁₈H₁₅ClN₄ with a molecular weight of 322.8 g/mol.

Molecular Formula C18H15ClN4
Molecular Weight 322.8 g/mol
Cat. No. B12172884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H15ClN4
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H15ClN4/c1-12-2-4-13(5-3-12)16-10-17(14-6-8-15(19)9-7-14)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22)
InChIKeyDXAQHGWMQKWEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold Identity and Procurement-Relevant Classification


7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324581-19-3) is a partially saturated, bicyclic heterocycle within the [1,2,4]triazolo[1,5-a]pyrimidine class, bearing a 4-chlorophenyl substituent at position 7 and a 4-methylphenyl (p-tolyl) substituent at position 5 on a 3,7-dihydro scaffold . Its molecular formula is C₁₈H₁₅ClN₄ with a molecular weight of 322.8 g/mol . The '3,7-dihydro' designation indicates saturation at positions 3 and 7 of the fused ring system, distinguishing it from the more commonly reported 4,7-dihydro and 1,7-dihydro regioisomers that arise from different synthetic routes and exhibit distinct tautomeric equilibria [1]. This compound is listed as a screening compound available for non-human research applications, with its nitrogen-rich framework conducive to diverse chemical transformations and interactions with biological targets .

Why 5,7-Diaryl Dihydro[1,2,4]triazolo[1,5-a]pyrimidines Cannot Be Interchanged – Regioisomeric and Tautomeric Non-Equivalence


Simple substitution of one dihydro-triazolopyrimidine for another within this compound class is scientifically unsound because the position of ring saturation (3,7- vs. 4,7- vs. 1,7-dihydro) fundamentally alters the tautomeric state, hydrogen-bonding capacity, and three-dimensional conformation of the scaffold [1]. The target compound exists as the 3,7-dihydro tautomer, whereas the structurally closest commercially cataloged analog—5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324580-84-9)—adopts the 4,7-dihydro form with documented, distinct NMR spectroscopic signatures (2 NMR spectra in DMSO-d₆) and a different hydrogen-bonding pattern due to saturation at the bridgehead N4 position [2]. These regioisomers share identical molecular formulas (C₁₈H₁₅ClN₄) and molecular weights (322.8 g/mol), rendering them indistinguishable by mass spectrometry alone, yet their differential tautomeric preferences—governed by imine-enamine equilibria sensitive to substitution bulk and position—can produce divergent biological target engagement, metabolic stability, and physicochemical behavior [1]. Selection without regioisomeric verification risks procurement of a functionally non-equivalent compound.

Quantitative Differentiation Evidence: 7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioisomeric Scaffold Identity: 3,7-Dihydro vs. 4,7-Dihydro Tautomeric State Differentiation

The target compound is explicitly designated as the 3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold (CAS 324581-19-3), whereas the closest cataloged structural isomer is the 4,7-dihydro form (CAS 324580-84-9). In the [1,2,4]triazolo[1,5-a]pyrimidine system, the position of dihydro saturation determines whether the triazole ring retains full aromaticity (4,7-dihydro: bridgehead N4 is saturated, triazole ring partially dearomatized) or whether saturation occurs distal to the bridgehead (3,7-dihydro: different conjugation pattern). Literature on imine-enamine tautomerism of this scaffold demonstrates that the bulk of the C(7) substituent directly modulates the tautomeric equilibrium, with larger substituents stabilizing the enamine tautomer [1]. The 4,7-dihydro regioisomer has published ¹H NMR and ¹³C NMR spectra (DMSO-d₆) and GC-MS data available via SpectraBase, providing a reference fingerprint for regioisomeric differentiation [2]. No published NMR data for the 3,7-dihydro form were identified, making the procurement of analytically verified material essential.

Regioisomerism Tautomerism NMR spectroscopy Scaffold verification

Lipophilicity Modulation: 4-Methylphenyl at C5 vs. Unsubstituted Phenyl – Predicted logP Shift

The 4-methylphenyl (p-tolyl) substituent at position 5 of the target compound confers measurably higher lipophilicity compared to the des-methyl phenyl analog. The closest available reference compound, 7-(4-chlorophenyl)-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (ChemSpider ID: MFCD00187296), has a calculated ACD/LogP of 3.31 . Applying the well-established Hansch π constant for a para-methyl substituent on an aromatic ring (π = +0.52), the predicted ACD/LogP for the target compound is approximately 3.83 [1]. This represents a +0.52 logP unit increase, corresponding to roughly a 3.3-fold increase in octanol-water partition coefficient.

Lipophilicity logP Physicochemical properties Drug-likeness

Anticancer Activity Class Potential: 7-(4-Chlorophenyl)-triazolopyrimidine Core vs. Cyclophosphamide Benchmark

While no direct anticancer evaluation of the target compound itself has been published, a structurally proximate series—7-(4-chlorophenyl)-2-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-α]pyrimidines (compounds 4a–l)—was evaluated for in vitro anticancer activity against cyclophosphamide as a reference standard by Pattan et al. (2012) [1]. All twelve derivatives in this series displayed promising anticancer activity when compared to cyclophosphamide, demonstrating that the 7-(4-chlorophenyl)-dihydro-triazolopyrimidine core carries intrinsic cytotoxic potential [1]. Separately, Ahmed et al. (2014) reported that structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibited potent anti-tumor cytotoxic activity in vitro against multiple human cancer cell lines [2]. These class-level findings establish the target compound's core scaffold as biologically active in oncology contexts, though no quantitative IC₅₀ comparison specific to the 5-(4-methylphenyl)-3,7-dihydro substitution pattern is available.

Anticancer Cytotoxicity Triazolopyrimidine Drug discovery

Green Synthetic Accessibility: Diaryl-Dihydro-Triazolopyrimidine Scaffold Yields Under Sustainable Catalysis

The dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold class—including the target compound's core—is accessible via one-pot, three-component reactions under green chemistry conditions. Zaharani et al. (2020) demonstrated that 4,4′-trimethylenedipiperidine (TMDP) catalyzes the synthesis of a series of dihydro-[1,2,4]triazolo[1,5-a]pyrimidines in water:ethanol (1:1 v/v) at reflux, with the organocatalyst reusable for up to 10 runs without loss of activity [1]. Khaligh et al. (2022) extended this methodology to solid-phase conditions using porous poly-melamine-formaldehyde (mPMF) as a heterogeneous organocatalyst, achieving good to excellent yields under solvent-free planetary ball milling at ambient temperature with catalyst reusability over 5 runs [2]. While specific isolated yields for the target 3,7-dihydro compound have not been individually tabulated in these methodology papers, the demonstrated substrate scope encompassing diverse substituted dihydro-triazolopyrimidines confirms the synthetic tractability of this scaffold class via sustainable routes.

Green chemistry Organocatalysis Synthetic yield Sustainability

Application Scenarios for 7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Based on Differentiated Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The target compound's 3,7-dihydro scaffold represents an underexplored tautomeric state within the dihydro-triazolopyrimidine class. Researchers conducting systematic SAR campaigns around the 5,7-diaryl-triazolopyrimidine chemotype can deploy this compound alongside its 4,7-dihydro regioisomer (CAS 324580-84-9) to deconvolute the contribution of scaffold saturation position to cytotoxic potency. The established anticancer activity of the 7-(4-chlorophenyl)-triazolopyrimidine core against human cancer cell lines, as demonstrated by Pattan et al. (2012), provides a validated biological context for this investigation [1]. The predicted logP of ~3.83 positions this analog in a favorable lipophilicity range for cellular permeability, making it suitable for inclusion in medium-throughput antiproliferative screening panels.

Analytical Reference Standard for Dihydro-Triazolopyrimidine Regioisomer Identification

Because the target compound (CAS 324581-19-3, 3,7-dihydro) and its closest cataloged isomer (CAS 324580-84-9, 4,7-dihydro) share identical molecular formulas and masses—rendering them inseparable by LC-MS alone—the authenticated target compound serves as an essential analytical reference standard for regioisomer identification in quality control workflows [2]. The documented NMR spectra of the 4,7-dihydro isomer in DMSO-d₆ provide a baseline for differential diagnosis via ¹H NMR chemical shift comparison or ¹H–¹⁵N HMBC experiments, techniques critical for confirming the identity of procured material and detecting regioisomeric cross-contamination in compound libraries.

Green Chemistry Methodology Development and Organocatalyst Screening

The dihydro-triazolopyrimidine scaffold is established as a competent substrate for TMDP- and mPMF-catalyzed one-pot, three-component syntheses under sustainable conditions [3][4]. The target compound, bearing electronically differentiated 4-chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) substituents, offers a diagnostically useful substrate pair for evaluating the scope and functional group tolerance of new organocatalytic methodologies. Its synthesis can benchmark catalyst efficiency across the class, with the potential for direct yield comparison against reported 4,7-dihydro analogs.

Physicochemical Property-Driven Lead Optimization in CNS or Anti-Infective Programs

With a predicted ACD/LogP of approximately 3.83—representing a deliberate +0.52 logP increment over the des-methyl phenyl analog (ACD/LogP 3.31)—the target compound occupies a lipophilicity window relevant to CNS drug discovery (typically logP 2–5) and anti-infective programs where membrane permeation is rate-limiting . The dihydro scaffold's conformational non-planarity, documented by X-ray crystallography for related 4,7-dihydro derivatives, may reduce aromatic stacking-mediated promiscuity relative to fully aromatic triazolopyrimidines [5]. This compound can serve as a lipophilicity-modulated probe in ADME cassette screening to establish the logP–clearance relationship within the diaryl-triazolopyrimidine series.

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